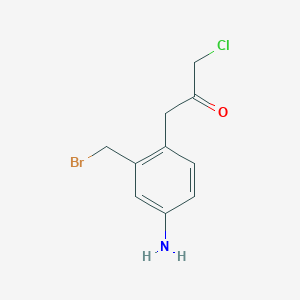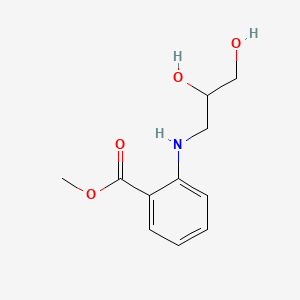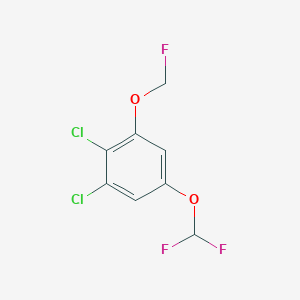
1,2-Dichloro-5-difluoromethoxy-3-(fluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dichloro-5-difluoromethoxy-3-(fluoromethoxy)benzene is a chemical compound with the molecular formula C8H5Cl2F3O2 It is characterized by the presence of chlorine, fluorine, and methoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-5-difluoromethoxy-3-(fluoromethoxy)benzene typically involves the introduction of chlorine and fluorine atoms onto a benzene ring, followed by the addition of methoxy groups. The specific synthetic routes and reaction conditions can vary, but common methods include:
Methoxylation: The addition of methoxy groups (–OCH3) using reagents like methanol (CH3OH) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and methoxylation processes, utilizing advanced equipment and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloro-5-difluoromethoxy-3-(fluoromethoxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the atoms within the molecule.
Hydrolysis: The methoxy groups can be hydrolyzed to form hydroxyl groups (–OH).
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
Scientific Research Applications
1,2-Dichloro-5-difluoromethoxy-3-(fluoromethoxy)benzene has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and chemical research.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Dichloro-5-difluoromethoxy-3-(fluoromethoxy)benzene involves its interaction with molecular targets and pathways within a system. The specific molecular targets and pathways can vary depending on the context of its use. For example, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dichloro-3-difluoromethoxy-5-(fluoromethoxy)benzene
- 1,2-Dichloro-5-difluoromethoxy-3-fluorobenzene
- 1,5-Dichloro-2-difluoromethoxy-3-fluorobenzene
Uniqueness
1,2-Dichloro-5-difluoromethoxy-3-(fluoromethoxy)benzene is unique due to its specific arrangement of chlorine, fluorine, and methoxy groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H5Cl2F3O2 |
|---|---|
Molecular Weight |
261.02 g/mol |
IUPAC Name |
1,2-dichloro-5-(difluoromethoxy)-3-(fluoromethoxy)benzene |
InChI |
InChI=1S/C8H5Cl2F3O2/c9-5-1-4(15-8(12)13)2-6(7(5)10)14-3-11/h1-2,8H,3H2 |
InChI Key |
OFWDVQZXALXLIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1OCF)Cl)Cl)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


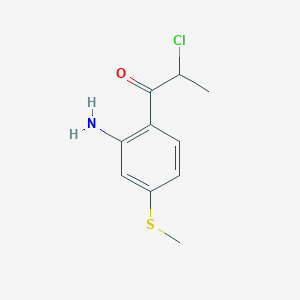
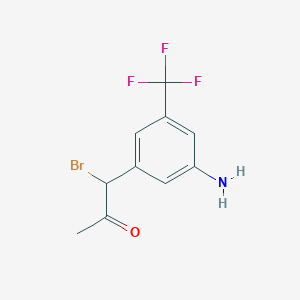
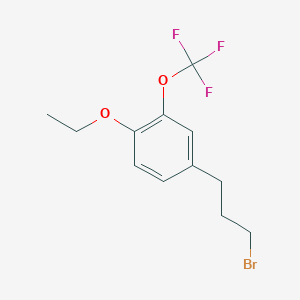
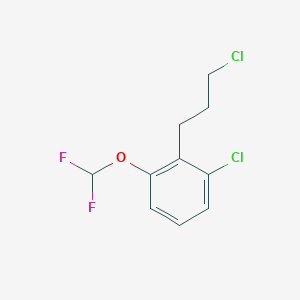
![5-Methyl-1h-pyrazolo[3,4-c]pyridazin-3-amine](/img/structure/B14059061.png)
![N-{[1-(4-cyanobutyl)-1H-indazol-3-yl]carbonyl}-3-methyl-L-va](/img/structure/B14059068.png)
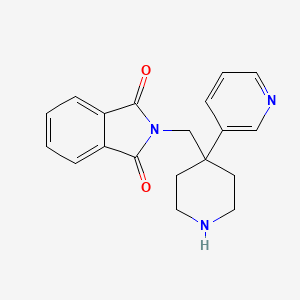
![(E)-3-(4-Trifluoromethylthio-1H-benzo[d]imidazol-7-yl)acrylic acid](/img/structure/B14059078.png)
